molecular formula C17H24N2O3 B8654250 N-(3-piperidin-1-yl-propyl)-terephthalamic acid methyl ester CAS No. 875711-05-0

N-(3-piperidin-1-yl-propyl)-terephthalamic acid methyl ester

Cat. No. B8654250
CAS RN: 875711-05-0
M. Wt: 304.4 g/mol
InChI Key: WFNVHUZVNNXJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-piperidin-1-yl-propyl)-terephthalamic acid methyl ester is a useful research compound. Its molecular formula is C17H24N2O3 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-piperidin-1-yl-propyl)-terephthalamic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-piperidin-1-yl-propyl)-terephthalamic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

875711-05-0

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

methyl 4-(3-piperidin-1-ylpropylcarbamoyl)benzoate

InChI

InChI=1S/C17H24N2O3/c1-22-17(21)15-8-6-14(7-9-15)16(20)18-10-5-13-19-11-3-2-4-12-19/h6-9H,2-5,10-13H2,1H3,(H,18,20)

InChI Key

WFNVHUZVNNXJJT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCCN2CCCCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Triethylamine (250 mg, 2.5 mmol) and 3-piperidinopropylamine (284 mg, 2.0 mmol) are dissolved in CH2Cl2 (5 mL). Terephtalic acid monomethyl ester chloride (197 mg, 2.0 mmol) in 2.0 ml of CH2Cl2 is added to the mixture. The reaction mixture is stirred at room temperature for 2 h. The reaction is diluted with CH2Cl2 and washed with brine. The separated organic layer is dried over Na2SO4 and evaporated. The crude material is purified by silica-gel column chromatography (CH2Cl2:2M NH3 in MeOH) to give 473 mg (78%) of the title compound. MS (APCI+) 305 (M+H)+.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
284 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Terephtalic acid monomethyl ester chloride
Quantity
197 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
78%

Synthesis routes and methods II

Procedure details

For example, terephtalic acid monomethyl ester chloride is treated with an alkylamine, in this case 3-piperidinopropylamine, and triethylamine, in a suitable solvent such as dichloromethane at ambient temperature for 1-12 hours to provide the desired amide, N-(3-piperidin-1-yl-propyl)-terephthalamic acid methyl ester.
Name
terephtalic acid monomethyl ester chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.